molecular formula C23H21N3O2S B6570581 butyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate CAS No. 1021251-42-2

butyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate

Cat. No.: B6570581
CAS No.: 1021251-42-2
M. Wt: 403.5 g/mol
InChI Key: YQVODZCGCZVHTG-XDJHFCHBSA-N
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Description

This compound is a benzoate ester derivative featuring a conjugated enamine backbone with a cyano group and a 4-phenyl-substituted 1,3-thiazole ring. Its structure is characterized by an (E)-configured enamine linkage, critical for molecular geometry and intermolecular interactions.

Properties

IUPAC Name

butyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-2-3-13-28-23(27)18-9-11-20(12-10-18)25-15-19(14-24)22-26-21(16-29-22)17-7-5-4-6-8-17/h4-12,15-16,25H,2-3,13H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVODZCGCZVHTG-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound shares core features with several analogs, including:

  • Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (): Ester Group: Ethyl instead of butyl, reducing molecular weight (389.5 g/mol vs. ~403.49 g/mol) and logP (5.3 vs. estimated ~5.8). Thiazole Substituent: 4-Methylphenyl vs. phenyl, introducing steric and electronic modifications. Stereochemistry: (Z)-configuration alters spatial arrangement compared to the (E)-isomer .
  • 4-{[(1E)-2-Cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzamide (): Functional Group: Carboxamide replaces the butyl ester, increasing polarity and hydrogen-bonding capacity. Molecular Weight: ~393.42 g/mol (calculated), lower than the butyl ester analog.
  • Triazine and Oxadiazole Hybrids (): Heterocyclic Core: 1,3,4-Oxadiazole or triazine rings replace the benzoate ester, altering electronic properties and binding motifs.

Physicochemical Properties

Property Target Compound Ethyl Ester Analog () Benzamide Analog ()
Molecular Formula C₂₃H₂₁N₃O₂S C₂₂H₁₉N₃O₂S C₂₀H₁₅N₅OS
Molecular Weight (g/mol) ~403.49 389.5 ~393.42
logP (Predicted) ~5.8 5.3 ~3.5 (amide effect)
Hydrogen Bond Acceptors 6 6 7
Rotatable Bonds 7 7 6
  • The butyl ester’s higher logP enhances lipophilicity, favoring passive diffusion across biological membranes.
  • The carboxamide analog’s lower logP improves aqueous solubility, critical for pharmacokinetics .

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